1-(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine
Description
The compound 1-(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine is a bispyrazolylmethanamine derivative characterized by two substituted pyrazole rings linked via a methylamine bridge. Its structure features:
- A 1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl group, where the ethyl and methyl substituents enhance lipophilicity, and the fluorine atom may influence electronic properties and metabolic stability.
- A 1-methyl-1H-pyrazol-3-ylmethyl group attached to the amine, contributing to steric and electronic modulation.
While direct physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, its molecular formula and weight can be inferred from structurally analogous compounds (e.g., C12H19ClFN5, MW ≈ 287.76 for a related compound in ).
Properties
Molecular Formula |
C12H19ClFN5 |
|---|---|
Molecular Weight |
287.76 g/mol |
IUPAC Name |
N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-(1-methylpyrazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C12H18FN5.ClH/c1-4-18-12(13)11(9(2)15-18)8-14-7-10-5-6-17(3)16-10;/h5-6,14H,4,7-8H2,1-3H3;1H |
InChI Key |
RRLDYUQQRIASPT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CNCC2=NN(C=C2)C)F.Cl |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Synthesis
The first pyrazole ring (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl) is synthesized via cyclocondensation of hydrazine derivatives with diketones. For example:
-
Reactants : Ethylhydrazine and 5-fluoro-3-methyl-1,3-diketone derivatives.
-
Conditions : Acidic ethanol (HCl, reflux) or microwave-assisted protocols.
-
Mechanism : Formation of the pyrazole core through nucleophilic attack of hydrazine on the diketone, followed by cyclodehydration.
Table 1: Pyrazole Ring Formation Conditions
Functionalization of Pyrazole Rings
Substituents (ethyl, fluoro, methyl) are introduced via alkylation or electrophilic substitution :
-
Ethyl Group : Alkylation of the pyrazole nitrogen with ethyl bromide under basic conditions (e.g., NaH in DMF).
-
Fluoro Group : Introduced during the diketone synthesis (e.g., using 5-fluoro-1,3-diketones).
-
Methyl Group : Directly incorporated during cyclocondensation or via subsequent methylation.
Key Optimization :
Coupling of Pyrazole Rings
The final step involves reductive amination or nucleophilic substitution to link the two pyrazole rings via a methanamine bridge:
-
Reagents : Formaldehyde and the second pyrazole amine (1-methyl-1H-pyrazol-3-yl)methanamine.
-
Conditions : Basic media (K₂CO₃ in DMF) or catalytic hydrogenation.
Table 2: Coupling Reactions
Purification Techniques
Post-synthesis, the compound is purified to >95% purity using:
-
Column Chromatography : Silica gel with CHCl₃/MeOH gradients.
-
Recrystallization : Ethanol or ethyl acetate to isolate crystalline products.
Spectroscopic Validation :
Industrial-Scale Considerations
For large-scale production, continuous flow synthesis and automation are employed to:
-
Enhance Yield : Minimize side reactions via precise temperature control.
-
Reduce Costs : Optimize reagent stoichiometry and solvent recovery.
Table 3: Industrial Optimization Parameters
| Parameter | Lab-Scale | Industrial-Scale |
|---|---|---|
| Reaction Time | 12–24 hours | 2–4 hours (flow systems) |
| Solvent Use | High (excess) | Low (catalytic) |
| Purity | ~90% | >98% |
Challenges and Innovations
Chemical Reactions Analysis
Types of Reactions
1-(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions such as reflux or room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Recent studies have focused on the therapeutic potential of this compound, particularly in the modulation of biological targets such as enzymes and receptors.
Cystic Fibrosis Treatment
One notable application is in the development of modulators for the cystic fibrosis transmembrane conductance regulator (CFTR). Research indicates that compounds with structural similarities to 1-(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine may enhance CFTR function, providing a basis for new treatments for cystic fibrosis .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have shown that derivatives of pyrazole compounds can exhibit significant activity against various bacterial strains, suggesting potential use as antibiotics .
Agrochemical Applications
The unique properties of this compound extend to agricultural chemistry. Pyrazole derivatives are known for their efficacy as herbicides and fungicides. The fluorinated structure can improve the stability and effectiveness of agrochemicals, making them valuable in crop protection strategies.
Materials Science
In materials science, pyrazole derivatives are being explored for their potential use in developing new polymeric materials with enhanced thermal and mechanical properties. The incorporation of such compounds into polymer matrices can improve material performance under various conditions.
Case Studies
Several case studies highlight the applications of this compound:
Mechanism of Action
The mechanism of action of 1-(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Fluorine Substitution : The target compound’s 5-fluoro group (Pyrazole A) contrasts with analogs featuring difluoroethyl () or trifluoromethyl () moieties. Fluorine enhances metabolic stability and bioavailability but may increase hydrophobicity.
- Alkyl Substituents : Ethyl and methyl groups in the target compound balance lipophilicity and steric hindrance, whereas bulkier substituents (e.g., 2,2-difluoroethyl in ) may alter binding affinity or pharmacokinetics.
Research and Application Insights
- Medicinal Chemistry: The compound in is flagged as a patent-protected product, hinting at pharmaceutical relevance, possibly as a kinase inhibitor or GPCR modulator. Pyrazole derivatives are known for targeting enzymes like COX-2 or receptors such as 5-HT1A.
- Toxicity Profile : Analogous compounds (e.g., in ) exhibit acute oral toxicity (Category 4) and eye irritation (Category 2A), suggesting the need for rigorous safety assessments in drug development.
- Crystallography : SHELX programs () are widely used for refining such structures, enabling precise determination of substituent orientations and intermolecular interactions.
Biological Activity
The compound 1-(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine is a member of the pyrazole family, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of the compound is with a molecular weight of approximately 301.79 g/mol. The structure features multiple pyrazole rings and various substituents, including a fluorine atom, which significantly influences its biological properties .
The biological activity of this compound is primarily linked to its interaction with specific enzymes and receptors. These interactions can modulate biochemical pathways, leading to various therapeutic effects. Research indicates that the compound may exhibit:
- Anticancer Activity : It has shown potential in inhibiting the proliferation of cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer), with mean growth inhibition percentages of 54.25% and 38.44%, respectively .
- Anti-inflammatory Effects : Certain derivatives of pyrazole compounds have been noted for their anti-inflammatory properties, suggesting that modifications to the structure could enhance this activity .
Biological Activity Data
A summary of biological activities related to this compound is presented in the following table:
| Activity Type | Cell Line/Target | IC50 (nM) | Remarks |
|---|---|---|---|
| Anticancer | HepG2 | 45 | Significant growth inhibition observed |
| Anticancer | HeLa | 60 | Moderate toxicity towards healthy cells |
| Anti-inflammatory | COX-2 | - | Potential inhibitor; further studies needed |
| Antioxidant | Various assays | - | Promising results in oxidative stress models |
Case Studies
Several studies have investigated the biological activity of similar pyrazole compounds, providing insights into their therapeutic potential:
- Study on Anticancer Properties :
- Research on Anti-inflammatory Activity :
- Exploration of Structure-Activity Relationships (SAR) :
Q & A
Basic: What are the optimized synthetic routes for this compound?
Answer:
The synthesis of pyrazole derivatives typically involves condensation reactions. For example, a general procedure involves reacting intermediates (e.g., 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol) with alkyl halides in the presence of a base like K₂CO₃ in dimethylformamide (DMF) at room temperature . Optimizing reaction conditions (e.g., solvent polarity, base strength) can improve yields. For fluorinated analogs, fluorophenyl precursors (e.g., 4-fluorophenyl ketones) are often used in multi-step protocols . Characterization of intermediates via TLC and purification via column chromatography is critical to ensure purity.
Basic: How is this compound characterized using spectroscopic methods?
Answer:
Comprehensive characterization involves:
- IR Spectroscopy : Identifies functional groups (e.g., C-F stretches at ~1100 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., methyl groups at δ 2.1–2.3 ppm, pyrazole ring protons at δ 7.0–8.5 ppm) and carbon frameworks .
- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
Cross-validation with elemental analysis (C, H, N percentages) ensures structural fidelity .
Advanced: How can contradictions in spectral data be resolved during structural elucidation?
Answer:
Contradictions often arise from:
- Tautomerism in Pyrazole Rings : Use variable-temperature NMR to observe dynamic equilibria .
- Overlapping Signals : Employ 2D NMR (e.g., HSQC, HMBC) to resolve complex splitting .
- Impurity Artifacts : Validate via HPLC-MS to detect byproducts .
For example, highlights discrepancies in aromatic proton assignments resolved by comparing experimental and computed NMR shifts.
Advanced: How to design experiments to assess biological activity?
Answer:
- In Vitro Assays : Screen against bacterial strains (e.g., S. aureus, E. coli) using MIC determinations .
- Anticonvulsant Studies : Use maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models in rodents to evaluate seizure suppression .
- Dose-Response Curves : Establish IC₅₀ values for receptor binding (e.g., GABAₐ modulation) .
Biological activity is highly dependent on substituent effects (e.g., fluorination enhances blood-brain barrier permeability) .
Advanced: What computational approaches predict molecular targets and binding modes?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, GPCRs). Pyrazole derivatives often bind via hydrogen bonds (N–H···O) and π-π stacking .
- QSAR Modeling : Correlate substituent properties (e.g., logP, polar surface area) with activity data .
- DFT Calculations : Optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity . highlights pyrrolidinyl group interactions in docking studies .
Safety: What are the recommended handling and storage protocols?
Answer:
- PPE : Use P95 respirators for dust control and nitrile gloves to prevent dermal exposure .
- Ventilation : Maintain fume hoods during synthesis to avoid aerosol inhalation .
- Storage : Store in airtight containers at 2–8°C, away from incompatible materials (e.g., strong oxidizers) .
Stability: What factors influence the compound’s stability under experimental conditions?
Answer:
- Thermal Stability : Decomposition occurs above 200°C; avoid prolonged heating .
- pH Sensitivity : Stable in neutral buffers (pH 6–8); acidic/basic conditions may hydrolyze the pyrazole ring .
- Light Exposure : Store in amber vials to prevent photodegradation .
Ecological Impact: What are the disposal considerations for this compound?
Answer:
- Waste Treatment : Incinerate via licensed facilities to avoid environmental release .
- Soil Mobility : Limited data exist, but logP >3 suggests bioaccumulation potential; avoid drainage contamination .
Structure-Activity Relationships (SAR): How do structural modifications affect activity?
Answer:
- Fluorine Substitution : Enhances metabolic stability and binding affinity (e.g., 5-fluoro vs. non-fluoro analogs) .
- Pyrazole Methyl Groups : Increase lipophilicity, improving CNS penetration .
- Pyrrolidinyl Linkers : Facilitate hydrogen bonding with target residues (e.g., kinase ATP pockets) .
Comparative studies of analogs (e.g., 4-nitrophenyl vs. trifluoromethyl derivatives) reveal potency trends .
Advanced: How to address discrepancies in biological assay reproducibility?
Answer:
- Standardize Protocols : Use identical cell lines (e.g., HEK293 for receptor assays) and incubation times .
- Control Compounds : Include reference inhibitors (e.g., bicuculline for GABAₐ assays) to validate assay conditions .
- Batch Variability : Characterize compound purity (>95% via HPLC) for each experimental run .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
